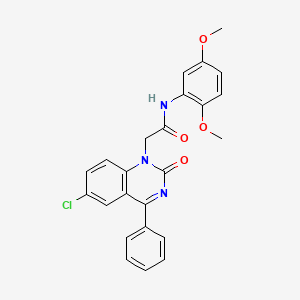

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

This compound is a quinazolinone-derived acetamide featuring a 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl core linked to an N-(2,5-dimethoxyphenyl)acetamide moiety. Quinazolinones are recognized for their pharmacological relevance, including kinase inhibition and anticancer activity.

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-31-17-9-11-21(32-2)19(13-17)26-22(29)14-28-20-10-8-16(25)12-18(20)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHUFITZETXTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

Acylation: The final step involves the acylation of the quinazolinone core with 2,5-dimethoxyphenylacetic acid under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.

Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.

Substitution: The chlorine atom in the quinazolinone core can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule belonging to the quinazolinone class. Its unique molecular structure, which includes a quinazolinone core and various substituents, enhances its potential biological activities. This article explores the scientific research applications of this compound, focusing on its synthesis, biological evaluation, and potential therapeutic uses.

Biological Activities

The compound has been studied for various biological activities, particularly in medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazolinone have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific compound is hypothesized to target cancerous cells selectively due to its structural features.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against a range of pathogens. The presence of both chloro and methoxy groups may enhance interactions with microbial targets, leading to effective inhibition .

Acetylcholinesterase Inhibition

Given its structural similarities to known acetylcholinesterase inhibitors, this compound is being investigated for potential applications in treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar scaffolds have demonstrated promising inhibitory effects on acetylcholinesterase activity, which is crucial for managing symptoms associated with cognitive decline .

Case Study 1: Anticancer Evaluation

In a study evaluating various quinazolinone derivatives, the compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HCT-116 and MCF-7). The IC50 values were in the low micromolar range, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study screened several derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited low minimum inhibitory concentration (MIC) values, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives, focusing on heterocyclic cores, substituents, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Core Heterocycle Differences: The quinazolinone core in the target compound is distinct from benzothiazole in compounds 29 and EP348550 derivatives. Quinazolinones are associated with kinase inhibition, while benzothiazoles often exhibit antimicrobial or anticancer activity . Chloroacetamide pesticides (e.g., metazachlor) lack aromatic heterocycles, instead relying on chloro and alkyl groups for herbicidal activity .

Substituent Effects :

- Electron-Withdrawing Groups : The 6-Cl substituent in the target compound may enhance stability and binding compared to 6-CF₃ in compound 29, though CF₃ could increase lipophilicity and membrane permeability .

- Methoxy Groups : The 2,5-dimethoxyphenyl group is shared with benzothiazole derivatives, suggesting a role in solubility or receptor interaction .

Comparable data for the target compound are unavailable.

Applications: The target compound’s quinazolinone structure aligns with pharmaceutical applications (e.g., anticancer, anti-inflammatory), whereas benzothiazole derivatives in the patent may target similar pathways . Pesticides like metazachlor highlight the functional versatility of acetamides, though their simpler structures prioritize cost-effective synthesis over target specificity .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Features

This compound features a complex structure characterized by:

- A quinazoline core with a chloro substituent.

- An oxime group contributing to its reactivity.

- An acetanilide moiety that enhances its lipophilicity and potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is .

Biological Activities

Quinazoline derivatives are known for their diverse pharmacological effects, including:

-

Anticancer Activity

- Quinazolines have shown significant potential as anticancer agents. For instance, compounds with similar structures have demonstrated effective inhibition of various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.096 μM to 2.49 μM .

- The compound's interaction with epidermal growth factor receptors (EGFR) has been noted, which is crucial in cancer proliferation pathways.

- Antidiabetic Properties

- Antifungal Activity

- Bronchodilator Effects

The biological activity of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to tumor growth and progression.

- Receptor Modulation : Interaction with receptors such as EGFR can alter signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.